molecular formula C3H9NO2 B8670033 (Methylazanediyl)dimethanol CAS No. 22031-26-1

(Methylazanediyl)dimethanol

Cat. No.: B8670033
CAS No.: 22031-26-1
M. Wt: 91.11 g/mol
InChI Key: JZSWZDBPGBBRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Methylazanediyl)dimethanol is a nitrogen-containing diol characterized by a central methyl-substituted azanediyl group (N–CH₃) bridged to two methanol (–CH₂OH) units. Derivatives of (Methylazanediyl)dimethanol are synthetically accessible, with samples available for experimental use .

Properties

CAS No.

22031-26-1

Molecular Formula

C3H9NO2

Molecular Weight

91.11 g/mol

IUPAC Name

[hydroxymethyl(methyl)amino]methanol

InChI

InChI=1S/C3H9NO2/c1-4(2-5)3-6/h5-6H,2-3H2,1H3

InChI Key

JZSWZDBPGBBRNA-UHFFFAOYSA-N

Canonical SMILES

CN(CO)CO

Origin of Product

United States

Comparison with Similar Compounds

Dimethylaminoethanol (DMAE)

Molecular Formula: C₄H₁₁NO CAS No.: 108-01-0 Key Properties:

  • A colorless, corrosive liquid with a fishy odor .
  • Reacts violently with strong acids, oxidizing agents, and isocyanates .
  • Used as a laboratory chemical and industrial reagent .

Toxicity :

  • Corrosive to skin and eyes; hazardous upon inhalation .
  • No direct carcinogenicity data, but handling requires strict safety protocols .

Structural Differences :

  • Lacks the dimethanol backbone, featuring a single ethanol group attached to a dimethylamine (–N(CH₃)₂).

(Ethylenedioxy)dimethanol

Molecular Formula: C₃H₈O₄ CAS No.: 3586-55-8 Key Properties:

  • Hydrolyzes rapidly in aqueous solutions (half-life: 6 minutes at pH 7.0) to release formaldehyde .
  • Used as a biocide in industrial applications .

Toxicity :

  • Assigned a MAK value of 0.15 ml/m³ due to formaldehyde release, analogous to formaldehyde’s occupational limits .
  • Classified as Carcinogen Category 4 and Germ Cell Mutagenicity Category 5 .

Structural Differences :

  • Contains an ethylenedioxy bridge (–O–CH₂–CH₂–O–) instead of a methylazanediyl group.

Cyclohexyl-Substituted Analogs (24CD)

Example: 6,6′-(Cyclohexylazanediyl)bis(methylene)bis(2,4-dimethylphenol) (24CD) Key Properties:

  • Features a cyclohexyl group replacing the methyl group on the azanediyl moiety .
  • Exhibits altered solubility and bioavailability compared to methyl-substituted derivatives.

Toxicity :

  • Limited data, but bulkier substituents (e.g., cyclohexyl) may reduce acute toxicity by slowing metabolic degradation.

Phenolic Derivatives (24MD)

Example: 6,6′-(Methylazanediyl)bis(methylene)bis(2,4-dimethylphenol) (24MD) Key Properties:

  • Contains aromatic phenol rings, enhancing stability and biological interaction .
  • Demonstrated autophagy induction in research settings .

Toxicity :

  • No direct toxicity data, but phenolic groups may introduce reactive oxygen species (ROS)-mediated risks.

Comparative Data Table

Compound Molecular Formula CAS No. Key Properties Applications Toxicity Profile
(Methylazanediyl)dimethanol Not provided Not provided Autophagy induction, research sample Biomedical studies Limited data
Dimethylaminoethanol C₄H₁₁NO 108-01-0 Corrosive, reactive Lab reagent, surfactants Irritant, hazardous
(Ethylenedioxy)dimethanol C₃H₈O₄ 3586-55-8 Formaldehyde release, rapid hydrolysis Biocide, disinfectants Carcinogen Category 4
24MD (Phenolic derivative) C₁₉H₂₃NO₂ Not provided Autophagy modulation Pharmaceutical research ROS-mediated risks

Research Findings and Implications

  • Structural Impact on Bioactivity: The methylazanediyl group in (Methylazanediyl)dimethanol derivatives enables unique interactions with cellular targets, as seen in 24MD’s autophagy-inducing properties . In contrast, DMAE’s simpler structure limits its biological utility but enhances industrial applicability.
  • Hydrolysis and Toxicity: (Ethylenedioxy)dimethanol’s rapid hydrolysis and formaldehyde release contrast sharply with the stability of phenolic derivatives like 24MD, underscoring the role of functional groups in toxicity profiles .
  • Market Trends: (Ethylenedioxy)dimethanol’s use in biocides aligns with growing industrial demand, while (Methylazanediyl)dimethanol derivatives remain niche research tools .

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